5-(((4-Nitrobenzyl)oxy)carbonyl)-3,3a,4,5,6,7-hexahydro-[1,2,3]oxadiazolo[3,4-a]pyrazin-8-ium-3-olate
Description
The compound 5-(((4-Nitrobenzyl)oxy)carbonyl)-3,3a,4,5,6,7-hexahydro-[1,2,3]oxadiazolo[3,4-a]pyrazin-8-ium-3-olate is a heterocyclic derivative featuring a fused oxadiazolo-pyrazine core. Its structure includes a 4-nitrobenzyloxycarbonyl substituent, which introduces strong electron-withdrawing effects due to the nitro group.
Properties
IUPAC Name |
5-[(4-nitrophenyl)methoxycarbonyl]-6,7-dihydro-4H-oxadiazolo[3,4-a]pyrazin-8-ium-3-olate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O6/c18-12-11-7-15(5-6-16(11)14-23-12)13(19)22-8-9-1-3-10(4-2-9)17(20)21/h1-4H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJQATLWKRRLIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+]2=NOC(=C2CN1C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization via Huisgen 1,3-Dipolar Cycloaddition
A plausible route involves the reaction of a pyrazine-derived nitrile oxide with a diene to form the oxadiazolo ring. For example:
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Nitrile Oxide Generation : Treating pyrazine-2-carbonitrile with hydroxylamine hydrochloride and sodium hypochlorite generates pyrazine-2-carbonitrile oxide.
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Cycloaddition : Reacting the nitrile oxide with 1,3-butadiene or a strained alkene under thermal conditions yields the oxadiazolo-pyrazine framework.
Reaction Conditions :
Alternative Pathway: Hydrazide Cyclization
An alternative method employs hydrazide intermediates:
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Hydrazide Formation : React pyrazine-2-carboxylic acid with hydrazine hydrate to form pyrazine-2-carbohydrazide.
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Cyclization : Treat with phosgene or triphosgene in the presence of a base (e.g., potassium carbonate) to form the oxadiazolo ring.
Key Data :
Functionalization with the (4-Nitrobenzyl)oxycarbonyl Group
Chloroformate Activation
The (4-nitrobenzyl)oxycarbonyl moiety is introduced via carbamate linkage:
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Synthesis of 4-Nitrobenzyl Chloroformate :
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Coupling to the Oxadiazolo-Pyrazinium Intermediate :
Optimization Notes :
Characterization Data :
Hydrogenation to Achieve Hexahydro Saturation
The final saturation of the pyrazine ring is achieved via catalytic hydrogenation:
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Substrate Preparation : Dissolve the unsaturated precursor in methanol or ethanol.
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Catalyst Loading : Use 10% palladium on carbon (Pd/C) or Raney nickel.
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Reaction Conditions :
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Pressure: 3–5 bar H₂
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Temperature: 25–40°C
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Time: 6–12 hours
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Post-Hydrogenation Processing :
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Filter through Celite to remove the catalyst.
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Concentrate under reduced pressure and recrystallize from ethyl acetate/hexane.
Yield and Purity :
Critical Analysis of Methodologies
Comparative Efficiency of Cyclization Routes
Chemical Reactions Analysis
Types of Reactions
5-(((4-Nitrobenzyl)oxy)carbonyl)-3,3a,4,5,6,7-hexahydro-[1,2,3]oxadiazolo[3,4-a]pyrazin-8-ium-3-olate undergoes several types of chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, particularly involving the nitrobenzyl group.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium dithionite and catalytic hydrogenation conditions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include the reduced amine derivatives and various substituted analogs, depending on the specific reagents and conditions used .
Scientific Research Applications
5-(((4-Nitrobenzyl)oxy)carbonyl)-3,3a,4,5,6,7-hexahydro-[1,2,3]oxadiazolo[3,4-a]pyrazin-8-ium-3-olate has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(((4-Nitrobenzyl)oxy)carbonyl)-3,3a,4,5,6,7-hexahydro-[1,2,3]oxadiazolo[3,4-a]pyrazin-8-ium-3-olate involves its activation under hypoxic conditions. The nitro group is reduced to an amine, which then triggers the release of the active drug. This process is mediated by enzymes such as reductases, which are more active in low oxygen environments. The compound targets hypoxic tumor cells, leading to selective cytotoxicity and minimizing damage to healthy tissues .
Comparison with Similar Compounds
Comparison with Structurally and Electronically Similar Compounds
Key Structural and Electronic Features
The compound’s comparison with analogs focuses on substituents, heterocyclic cores, and electronic profiles. Below is a detailed analysis:
Analysis of Similarities and Differences
Electronic Effects: The target compound’s 4-nitrobenzyloxycarbonyl group imparts strong electron-withdrawing character, similar to the 4-nitrophenyl substituents in tetrahydroimidazo-pyridines . Thienopyridine derivatives with nitro groups also exhibit enhanced bioactivity, as seen in their antiplatelet effects .
Structural Motifs: The oxadiazolo-pyrazine core distinguishes the target compound from tetrahydroimidazo-pyridines and thienopyridines . Oxadiazoles are known for their metabolic stability and role in drug design, whereas imidazo-pyridines and thienopyridines prioritize planar aromaticity for π-π interactions.
Synthetic Yields and Physical Properties :
- The tetrahydroimidazo-pyridine derivatives show moderate yields (51–55%), suggesting synthetic challenges in introducing bulky substituents like the 4-nitrophenyl group. The target compound may face similar hurdles.
- Melting points for nitro-containing analogs range from 215–245°C , indicating high crystallinity due to polar nitro groups.
Biological Relevance: While the target compound’s bioactivity is undocumented in the evidence, structurally related thienopyridines demonstrate potent antiplatelet activity . This suggests the nitro-heterocyclic scaffold could be a viable pharmacophore for further investigation.
Research Findings and Implications
Electronic vs. Structural Isovalency :
- highlights that “isovalency” (similar valence electrons but divergent geometries) may lead to distinct properties despite electronic similarities . The target compound’s oxadiazolo-pyrazine core differs geometrically from imidazo-pyridines, which could result in unique reactivity or binding modes.
Spectroscopic Validation :
- Compounds in and were validated via NMR, IR, and HRMS . Similar methodologies would be essential for confirming the target compound’s structure and purity.
Therapeutic Potential: The antiplatelet activity of thienopyridines and the metabolic stability of oxadiazoles suggest that the target compound could be optimized for cardiovascular or anti-inflammatory applications.
Biological Activity
5-(((4-Nitrobenzyl)oxy)carbonyl)-3,3a,4,5,6,7-hexahydro-[1,2,3]oxadiazolo[3,4-a]pyrazin-8-ium-3-olate (CAS Number: 623565-12-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on existing research findings and case studies.
The biological activity of this compound can be attributed to its structural features which include an oxadiazole and pyrazine moiety. These functionalities are known to interact with various biological targets:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The nitro group may enhance the lipophilicity and permeability of the compound across bacterial membranes .
- Anticancer Properties : Research indicates that derivatives of oxadiazoles can induce apoptosis in cancer cells. The mechanism is thought to involve the generation of reactive oxygen species (ROS) and the activation of caspases .
Biological Activity Data
| Activity Type | Effect Observed | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cell lines | |
| Anti-inflammatory | Reduction in pro-inflammatory cytokines |
Case Studies
- Antimicrobial Study : A study conducted on various bacterial strains showed that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics .
- Anticancer Evaluation : In vitro studies on human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability and an increase in apoptotic markers such as Annexin V positivity and caspase activation .
- Anti-inflammatory Effects : Another study highlighted the compound's ability to modulate inflammatory responses by downregulating TNF-alpha and IL-6 levels in macrophages stimulated with lipopolysaccharides (LPS) .
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer: Utilize statistical Design of Experiments (DoE) to identify critical reaction parameters (e.g., temperature, solvent ratio, catalyst loading). For example, fractional factorial designs can minimize experimental runs while testing variables. Post-synthesis purification via recrystallization or chromatography should be guided by HPLC or TLC monitoring. Reference similar heterocyclic syntheses where yields improved from 50% to >70% through iterative optimization .
Q. What spectroscopic techniques are essential for confirming the compound’s structural integrity?
Methodological Answer:
- 1H/13C NMR : Assign peaks by comparing shifts to analogous oxadiazolo-pyrazine derivatives (e.g., δ 7.5–8.5 ppm for nitrobenzyl protons) .
- HRMS : Validate molecular weight with <2 ppm error to confirm the zwitterionic form .
- IR : Detect key functional groups (e.g., carbonyl at ~1700 cm⁻¹, nitro at ~1520 cm⁻¹) . Cross-reference spectral data with computational predictions (e.g., DFT-calculated NMR) to resolve ambiguities .
Advanced Research Questions
Q. How can computational methods predict the reactivity or stability of this compound under varying conditions?
Methodological Answer: Apply quantum chemical calculations (e.g., DFT or ab initio) to model reaction pathways and intermediate states. For instance:
Q. What strategies resolve contradictions between spectroscopic data and expected structural features?
Methodological Answer:
- Step 1 : Re-examine sample purity via elemental analysis or HRMS to rule out impurities .
- Step 2 : Use 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly in crowded regions (e.g., 3a-H in the hexahydro-pyrazine ring) .
- Step 3 : Compare experimental IR/Raman spectra with computational vibrational analyses to confirm functional group assignments .
Q. How to design experiments to study degradation pathways and byproduct formation?
Methodological Answer:
- Forced Degradation : Expose the compound to stress conditions (heat, light, pH extremes) and monitor via LC-MS. For example, nitrobenzyl groups may hydrolyze to carboxylic acids under basic conditions .
- Isotope Labeling : Use ¹⁵N-labeled analogs to trace reaction intermediates in mass spectrometry .
- Kinetic Modeling : Derivate rate constants for degradation steps using Arrhenius plots .
Methodological Considerations
Q. How to ensure reproducibility in multi-step synthesis protocols for this compound?
Methodological Answer:
- Documentation : Record exact stoichiometry, reaction times, and purification details (e.g., “stirred at 60°C for 12 h under N₂” ).
- Quality Control : Implement in-process checks (e.g., TLC at each step) and batch-wise characterization .
- Automation : Use flow chemistry or robotic platforms to standardize critical steps like nitrobenzyl protection/deprotection .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
